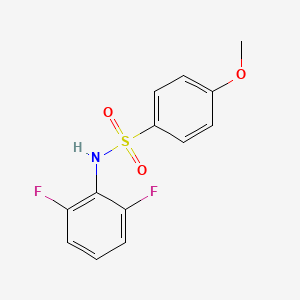

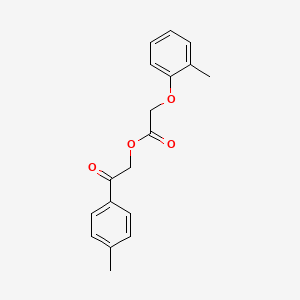

N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide” is a chemical compound likely containing elements such as carbon, hydrogen, oxygen, nitrogen, sulfur, and fluorine . It might be used in chemical synthesis studies .

Synthesis Analysis

While specific synthesis methods for “N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide” were not found, similar compounds have been synthesized using various methods. For instance, a compound with a 2,6-difluorophenyl group was synthesized using a RhIII-catalyzed ortho-C(sp2)–H heteroarylation . Another compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane.Applications De Recherche Scientifique

Organic Chemistry: RhIII-Catalyzed Heteroarylation

“N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide” has been used as a directing group in the RhIII-catalyzed ortho-C(sp2)–H heteroarylation of (hetero)arenes with heterocyclic boronates . This efficient strategy provides a route to synthesize heterocyclic drug molecules in medicinal chemistry .

Green Synthesis of Azo Disperse Dyes

Derivatives of “N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide”, such as “N-(3-Amino-4-methoxyphenyl)acetamide”, have been used in the green synthesis of azo disperse dyes. This application underscores the compound’s relevance in sustainable manufacturing practices in the dye industry.

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these acetamides are crucial for their potential biological activities. The anticancer activity of “N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide” was confirmed by in silico modeling, targeting the VEGFr receptor.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For instance, the solvatochromic effects of “2-Chloro-N-(2,4-dinitrophenyl)acetamide” upon varying solvent polarity were investigated using UV-vis spectrophotometry, and the deprotonation process in polar solvents was suggested by TD-DFT calculations.

Biological Activities of Pyrrolopyrazine Scaffold

Although not directly related to “N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide”, it’s worth noting that nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring, known as pyrrolopyrazine scaffold, have a wide range of biological activities . This suggests potential avenues for future research into the biological applications of “N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide” and its derivatives.

Mécanisme D'action

Target of Action

The primary target of N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation .

Mode of Action

N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide interacts with its target, CDK2, by inhibiting its activity . This inhibition prevents the progression of the cell cycle, thereby controlling cell proliferation .

Biochemical Pathways

The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest .

Result of Action

The inhibition of CDK2 by N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide can lead to cell cycle arrest . This can result in the control of cell proliferation, which may be beneficial in conditions characterized by uncontrolled cell growth .

Propriétés

IUPAC Name |

N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO3S/c1-19-9-5-7-10(8-6-9)20(17,18)16-13-11(14)3-2-4-12(13)15/h2-8,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXPJXZDBZKKFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-difluorophenyl)-4-methoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)

![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)

![2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5727733.png)

![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)

![methyl {5-[(3-ethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5727768.png)

![4-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B5727776.png)

![2,4-dichloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5727822.png)